molecular formula C16H18N2O B337167 N-(4-sec-butylphenyl)nicotinamide

N-(4-sec-butylphenyl)nicotinamide

Cat. No.: B337167
M. Wt: 254.33 g/mol
InChI Key: SUEPHJZWOCMERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)nicotinamide is a nicotinamide derivative featuring a 4-sec-butylphenyl substituent attached to the amide nitrogen of the nicotinamide scaffold. This compound is structurally related to agrochemicals such as diflufenican (herbicide), flonicamid (insecticide), and boscalid (fungicide), which share the nicotinamide pharmacophore .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H18N2O/c1-3-12(2)13-6-8-15(9-7-13)18-16(19)14-5-4-10-17-11-14/h4-12H,3H2,1-2H3,(H,18,19)

InChI Key

SUEPHJZWOCMERQ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Fungicidal Activity of Select Nicotinamide Derivatives
Compound Substituents (Pyridine Ring) Target Pathogen (EC₅₀, mg/L) Field Efficacy (% Control) Reference
N-(4-sec-butylphenyl)nicotinamide 4-sec-butylphenyl Not reported Not reported
4f (N-(thiophen-2-yl)) 5,6-Cl₂ P. cubensis (1.96) 79% at 200 mg/L
4a (N-(thiophen-2-yl)) 2-CH₃-5-CN-6-Cl P. cubensis (4.69) 100% at 400 mg/L
Diflumetorim (commercial) - P. cubensis (21.44) Not applicable
Key SAR Insights:

Halogenation: 5,6-Dichloro substitution on the pyridine ring (e.g., 4f) maximizes activity against Pseudoperonospora cubensis (EC₅₀ = 1.96 mg/L), outperforming commercial fungicides .

Heterocyclic Linkers : Thiophene-containing derivatives (e.g., 4a–4s) exhibit superior activity compared to phenyl-based analogs, likely due to enhanced electronic interactions with fungal targets .

Alkyl Substituents : While the sec-butyl group in this compound is untested, similar bulky groups (e.g., trifluoromethyl in biphenyl derivatives) improve selectivity and persistence in field conditions .

Physicochemical Properties

Table 2: Thermal Stability and Yields of Selected Compounds
Compound Decomposition Temp. (°C) Yield (%) Reference
4f >262 75
4g >238 64
4h >261 72

This compound’s stability remains uncharacterized, but its sec-butyl group may lower melting points compared to halogenated analogs due to reduced crystallinity.

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